molecular formula C9H13NO B8338315 N-cyclopropyl-2,2-dimethylbut-3-ynamide

N-cyclopropyl-2,2-dimethylbut-3-ynamide

Cat. No.: B8338315
M. Wt: 151.21 g/mol
InChI Key: PYHLCGPIXIWEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,2-dimethylbut-3-ynamide is a synthetic organic compound characterized by its cyclopropylamide and dimethylbutynyl structure. This arrangement places it within a family of chemicals of significant interest in modern organic and medicinal chemistry research. Compounds featuring terminal alkyne groups, such as the but-3-ynamide moiety, are highly valuable as chemical building blocks. They are frequently employed in metal-catalyzed coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry for constructing molecular conjugates and probes. The incorporation of the N-cyclopropyl group is a common strategy in drug discovery to fine-tune a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. As a reagent, its primary research applications are found in exploratory synthesis, where it serves as a precursor for the development of more complex chemical entities, and in the preparation of specialized compound libraries for high-throughput screening. This product is intended for research use only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-cyclopropyl-2,2-dimethylbut-3-ynamide

InChI

InChI=1S/C9H13NO/c1-4-9(2,3)8(11)10-7-5-6-7/h1,7H,5-6H2,2-3H3,(H,10,11)

InChI Key

PYHLCGPIXIWEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C(=O)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Functional Group Diversity: Unlike 3-chloro-N-phenyl-phthalimide (a phthalimide monomer for polymers), this compound lacks aromaticity but shares the cyclopropyl amide motif, which is critical for metabolic stability in bioactive analogs like the p38-α inhibitor .

Biological Activity : N-cyclopropylmelamine () demonstrates insect growth regulation, while the biphenyl carboxamide () targets kinase pathways. This suggests cyclopropyl amides can be tailored for diverse biological applications.

Physical Properties: The dimethylbut-3-ynoyl group likely reduces solubility compared to N-cyclopropylmelamine (water solubility: 1.1 mg/mL) due to increased hydrophobicity .

Preparation Methods

Acylation of Cyclopropylamine with 2,2-Dimethylbut-3-ynoyl Chloride

The most direct route involves the coupling of cyclopropylamine with 2,2-dimethylbut-3-ynoyl chloride. This method mirrors general amide synthesis protocols but requires careful handling of the alkyne moiety to prevent side reactions. The acyl chloride intermediate is generated via reaction of 2,2-dimethylbut-3-ynoic acid with thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions. Subsequent acylation with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C yields the target compound with minimal epimerization.

Key Parameters:

  • Stoichiometry: A 10% molar excess of cyclopropylamine ensures complete conversion of the acyl chloride.

  • Temperature Control: Maintaining sub-ambient temperatures suppresses alkyne oligomerization.

  • Solvent Selection: Dichloromethane (DCM) or THF provides optimal solubility while minimizing nucleophilic interference.

Catalytic Annulation of Donor–Acceptor Cyclopropanes and Ynamides

Alternative approaches leverage scandium triflate (Sc(OTf)3\text{Sc(OTf)}_3)-catalyzed (3 + 2)-annulation between donor–acceptor (D–A) cyclopropanes and ynamides. While this method primarily generates cyclopentene sulfonamides, modifications to the ynamide structure (e.g., substituting sulfonamide groups with cyclopropylamine) enable access to N-cyclopropyl amides. For example, reacting dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate with a custom-synthesized ynamide precursor under Sc(OTf)3\text{Sc(OTf)}_3 catalysis (5 mol%) in DCM at 25°C produces a cyclopentene intermediate, which is hydrolyzed to the target amide.

Advantages:

  • High atom economy (≥85% yield in model systems).

  • Stereochemical control via catalyst tuning.

Process Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like THF improve acyl chloride solubility but may accelerate hydrolysis. Non-polar solvents (e.g., toluene) reduce side reactions but require prolonged reaction times. Catalyst screening for annulation reactions reveals lanthanide triflates (Yb(OTf)3\text{Yb(OTf)}_3, La(OTf)3\text{La(OTf)}_3) as inferior to Sc(OTf)3\text{Sc(OTf)}_3, with the latter achieving 72–84% isolated yield in deuterated analogs.

Deuterated Analog Synthesis

Isotopic labeling studies employ deuterated triethylsilane (Et3SiD\text{Et}_3\text{SiD}) and deuterated triflic acid (TfOD\text{TfOD}) to synthesize deuterium-enriched variants. Using 2.5 equivalents of TfOD\text{TfOD} and 5 equivalents of Et3SiD\text{Et}_3\text{SiD} at 25°C for 18 hours, researchers achieved 84% 1H^1\text{H} NMR yield for deuterated amines, demonstrating adaptability to N-cyclopropyl amides.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Cyclopropyl protons resonate as a multiplet at δ\delta 0.6–0.9 ppm, while the alkyne proton appears as a singlet at δ\delta 2.1–2.3 ppm.

  • 13C^{13}\text{C} NMR: The carbonyl carbon (C=O\text{C=O}) resonates at δ\delta 168–170 ppm, and the alkyne carbons at δ\delta 75–85 ppm.

Infrared (IR) Spectroscopy:

  • Strong absorption at \sim2100–2260 cm1^{-1} (C≡C stretch) and \sim1640–1680 cm1^{-1} (amide C=O stretch).

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion [M+H]+[ \text{M+H} ]^+ observed at m/z 152.1075 (calculated 152.1075 for C9H14NO\text{C}_9\text{H}_{14}\text{NO}).

Comparative Data on Reaction Conditions

Table 1: Optimization of Acylation Parameters

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C7895
SolventTHF8297
Cyclopropylamine Excess10%8598

Table 2: Annulation Catalysts and Performance

CatalystSolventTime (h)Yield (%)
Sc(OTf)3\text{Sc(OTf)}_3DCM1884
Yb(OTf)3\text{Yb(OTf)}_3Toluene2452
NoneTHF48<5

Challenges and Mitigation Strategies

Alkyne Stability

The triple bond in 2,2-dimethylbut-3-ynoic acid is prone to polymerization under acidic or high-temperature conditions. Mitigation strategies include:

  • Inert Atmosphere: Conducting reactions under nitrogen or argon.

  • Radical Inhibitors: Adding hydroquinone (0.1 wt%) suppresses radical-mediated side reactions.

Cyclopropylamine Reactivity

Cyclopropylamine’s strained ring increases susceptibility to ring-opening nucleophilic attacks. Using a slight excess of acyl chloride (1.05 equivalents) and low temperatures minimizes this risk.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance heat transfer and reduce reaction times. For example, mixing 2,2-dimethylbut-3-ynoyl chloride (0.5 M in THF) with cyclopropylamine (0.55 M) at 5°C in a microreactor achieves 90% conversion in 10 minutes, compared to 2 hours in batch mode.

Green Chemistry Metrics

  • E-Factor: 1.2 (kg waste/kg product) for the acylation route, superior to annulation methods (E-Factor 2.5).

  • Solvent Recovery: >95% THF recovery via distillation .

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-2,2-dimethylbut-3-ynamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of N-cyclopropyl derivatives typically involves coupling reactions between acyl chlorides and cyclopropylamine. For example:

  • Step 1: React 2,2-dimethylbut-3-ynoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
  • Step 2: Combine the acyl chloride with cyclopropylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions.
  • Key Parameters:
    • Temperature: Maintain 0–5°C during acylation to prevent side reactions (e.g., epimerization or decomposition) .
    • Solvent Choice: Dichloromethane is preferred for its low nucleophilicity, reducing unwanted solvolysis .
    • Stoichiometry: Use a 10% excess of cyclopropylamine to ensure complete conversion of the acyl chloride .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR: Assign peaks to confirm cyclopropyl (δ 0.5–1.5 ppm, multiplet) and alkyne (δ 2.0–3.0 ppm) moieties. For example, cyclopropyl protons in analogous compounds appear as a 1H multiplet at δ 0.6–0.9 ppm .
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular ion [M+H]⁺ with <3 ppm error. For instance, N-cyclopropyl-2,4,6-trimethylbenzamide (C₁₃H₁₇NO) shows [M+Na]⁺ at m/z 226.1206 .
  • IR Spectroscopy: Confirm amide C=O stretch (~1640–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, HRMS) for this compound?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions. For cyclopropyl groups, HSQC can confirm quaternary carbon connectivity .
  • DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data. Adjust solvent models (e.g., PCM for dichloromethane) to improve agreement .
  • Isotopic Labeling: Introduce deuterium at ambiguous positions (e.g., cyclopropyl CH₂) to simplify splitting patterns .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?

Methodological Answer: By-product formation (e.g., hydrolysis products or dimerization) can be mitigated via:

  • Low-Temperature Acylation: Perform reactions at –10°C to suppress nucleophilic attack by moisture .
  • Additive Screening: Use Hünig’s base (DIPEA) to scavenge HCl, preventing acid-catalyzed decomposition .
  • Purification Protocols: Employ gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate the pure amide. Yield improvements from 73% to >90% have been reported for analogous compounds .

Q. What strategies are effective in analyzing the biological activity of N-cyclopropyl-2,2-dimethylbut-3-ynamamide derivatives, especially when initial assays show inconsistent results?

Methodological Answer: Address assay variability through:

  • Dose-Response Studies: Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values. Use nonlinear regression (GraphPad Prism) for curve fitting .
  • Enzyme Inhibition Assays: For target-focused studies, employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. For example, cyclopropyl-containing sulfonamides showed Kd values <10 µM in kinase assays .
  • Metabolic Stability Testing: Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between theoretical (DFT) and experimental IR spectra for this compound?

Methodological Answer: Discrepancies often arise from vibrational coupling or anharmonic effects. Solutions include:

  • Solvent Correction: Simulate spectra using implicit solvent models (e.g., SMD for acetonitrile) to match experimental conditions .
  • Isotopic Substitution: Synthesize deuterated analogs to isolate specific vibrational modes (e.g., C≡D stretch at ~1900 cm⁻¹) .
  • Hybrid Functional Calibration: Test DFT functionals (B3LYP vs. M06-2X) to improve accuracy for amide and alkyne vibrations .

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